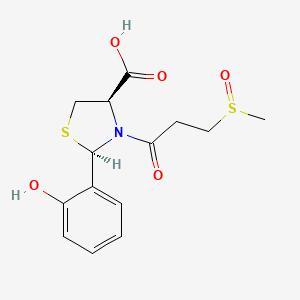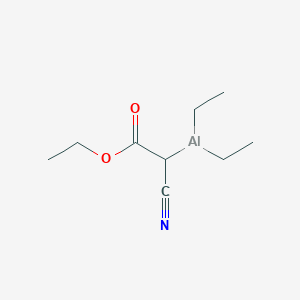
Ethyl cyano(diethylalumanyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl cyano(diethylalumanyl)acetate is an organometallic compound that features a cyano group, an ethyl ester, and a diethylaluminum moiety
準備方法
Synthetic Routes and Reaction Conditions
Ethyl cyano(diethylalumanyl)acetate can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with diethylaluminum chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the aluminum compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Ethyl cyano(diethylalumanyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The diethylaluminum moiety can be substituted with other nucleophiles, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aluminum oxides or hydroxides.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of new organometallic compounds with different functional groups.
科学的研究の応用
Ethyl cyano(diethylalumanyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce cyano and aluminum groups into molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl cyano(diethylalumanyl)acetate involves the interaction of its functional groups with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the diethylaluminum moiety can act as a Lewis acid, facilitating various organic transformations. The ester group can undergo hydrolysis or transesterification reactions, further expanding the compound’s reactivity.
類似化合物との比較
Similar Compounds
Ethyl cyanoacetate: Contains a cyano group and an ethyl ester but lacks the diethylaluminum moiety.
Diethylaluminum cyanide: Contains a diethylaluminum group and a cyano group but lacks the ester functionality.
Uniqueness
Ethyl cyano(diethylalumanyl)acetate is unique due to the presence of both the cyano and diethylaluminum groups, which provide a combination of nucleophilic and Lewis acidic properties. This dual functionality makes it a versatile reagent in organic synthesis, allowing for a wide range of chemical transformations.
特性
CAS番号 |
108662-78-8 |
|---|---|
分子式 |
C9H16AlNO2 |
分子量 |
197.21 g/mol |
IUPAC名 |
ethyl 2-cyano-2-diethylalumanylacetate |
InChI |
InChI=1S/C5H6NO2.2C2H5.Al/c1-2-8-5(7)3-4-6;2*1-2;/h3H,2H2,1H3;2*1H2,2H3; |
InChIキー |
HAMGMWQWVXSIBR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C#N)[Al](CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


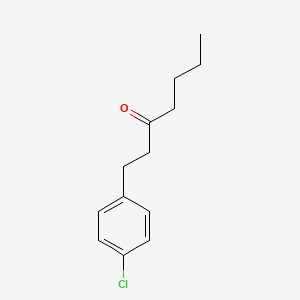
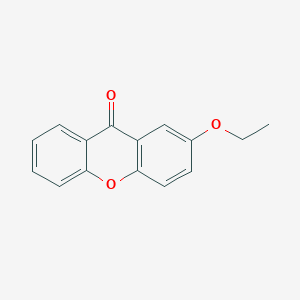

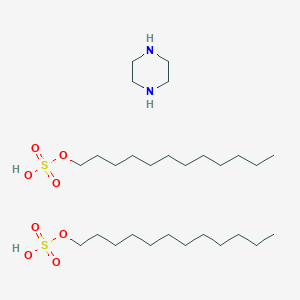
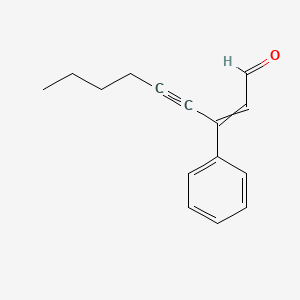

![1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14329859.png)
![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)
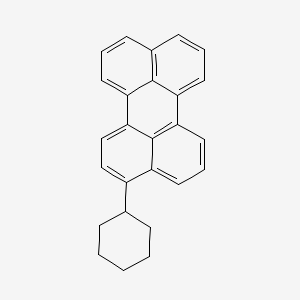
![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)
